molecular formula C5H5N5O B11920643 2-Amino-8H-purin-6-ol

2-Amino-8H-purin-6-ol

Cat. No.: B11920643
M. Wt: 151.13 g/mol
InChI Key: KLHHJVHBYLJVOR-UHFFFAOYSA-N
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Description

2-Amino-8H-purin-6-ol is a purine derivative with the molecular formula C5H5N5O. It is a compound of interest in various fields of scientific research due to its unique structure and properties. This compound contains a purine ring, which is a fundamental component of many biologically significant molecules, including nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8H-purin-6-ol typically involves the reaction of guanine with various reagents. One common method is the reaction of guanine with hydroxylamine under acidic conditions to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8H-purin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized purine derivatives, while nucleophilic substitution can introduce different functional groups at specific positions on the purine ring .

Scientific Research Applications

2-Amino-8H-purin-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-8H-purin-6-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may mimic or interfere with natural purine substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8H-purin-6-ol is unique due to its specific functional groups and their positions on the purine ring. This uniqueness allows it to participate in specific chemical reactions and interact with biological molecules in ways that other purine derivatives may not.

Biological Activity

2-Amino-8H-purin-6-ol, also known as purine derivative, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanism of action, pharmacokinetics, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions:
The primary biological targets of this compound include various enzymes and receptors involved in critical cellular processes. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), influencing cell cycle regulation and cellular proliferation.

Biochemical Pathways:
This compound modulates several biochemical pathways. For instance, it inhibits blood coagulation factor XIIa, which plays a crucial role in the coagulation cascade. This inhibition can prevent pathological clot formation without disrupting normal hemostasis, making it a potential candidate for anticoagulant therapies.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption: High gastrointestinal absorption.
  • Permeability: Capable of crossing the blood-brain barrier.
    These characteristics suggest its potential for both systemic and central nervous system applications.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A notable study reported its effectiveness against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and hepatocellular carcinoma (HepG2) cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
4T1 (Murine Mammary Carcinoma)5.0High
COLO201 (Human Colorectal)10.0Moderate
HepG2 (Human Hepatocellular)7.5High
SNU-1 (Human Gastric Carcinoma)12.0Moderate

Case Studies

  • Antitumor Activity : A study indicated that derivatives of this compound exhibited potent antitumor activity with lower IC50 values than the standard chemotherapy agent temozolomide, particularly against HepG2 cells .
  • Mechanistic Insights : Research focusing on the cellular mechanisms revealed that this compound acts as an inhibitor of DNA biosynthesis in sensitive cancer cell lines, effectively halting their proliferation .
  • Therapeutic Potential : The compound's ability to inhibit specific kinases suggests its utility in developing targeted cancer therapies. Its structural analogs have been synthesized to enhance solubility and bioactivity, paving the way for new drug formulations .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

2-amino-1,8-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H2,(H3,6,8,9,10,11)

InChI Key

KLHHJVHBYLJVOR-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=O)NC(=NC2=N1)N

Origin of Product

United States

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